

Biological activity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde analogs

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Compound of Interest

Compound Name:	3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde
Cat. No.:	B1311292

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A Comparative Guide to the Biological Activity of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde Analogs

This guide provides a comparative analysis of the biological activities of analogs of 3-Oxo-3,4-dihydro-2H-benzooxazine-6-carbaldehyde, targeting researchers, scientists, and professionals in drug development. The information is compiled from recent studies and presented to facilitate objective comparison and further investigation.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer potential of benzoxazine derivatives. These compounds have demonstrated notable activity against various cancer cell lines, often comparable to established chemotherapeutic agents.

A study on novel benzoxazinone derivatives revealed significant antiproliferative activity against human liver (HepG2), breast (MCF-7), and colon (HCT-29) cancer cell lines.^[1] Six derivatives, in particular, showed activity at concentrations below 10 μ M.^[1] The selectivity of these compounds for cancer cells over normal human fibroblasts (WI-38) was also noteworthy, with selectivity indices ranging from approximately 5 to 12.^[1]

The proposed mechanism for their anticancer action involves the arrest of the cell cycle, prevention of DNA duplication through the downregulation of topoisomerase II, and induction of apoptosis.^[1] This apoptotic induction is evidenced by the increased expression of p53 and

caspase-3.[1] One of the most potent derivatives, compound 7, exhibited an antiproliferative profile comparable to doxorubicin.[1] Another derivative, compound 15, led to a 7-fold and 8-fold increase in the expression of p53 and caspase-3, respectively.[1]

Further research into benzoxazole derivatives, which are structurally related to benzoxazines, has also shown promising anticancer effects against various cancer cell lines, including colon, lung, and breast cancer.[2][3]

Quantitative Comparison of Antiproliferative Activity

Compound/Analog	Cancer Cell Line	IC50 (μM)	Reference
Derivative 3	HepG2, MCF-7, HCT-29	< 10	[1]
Derivative 7	HepG2, MCF-7, HCT-29	< 10 (Comparable to Doxorubicin)	[1]
Derivative 8	HepG2, MCF-7, HCT-29	< 10	[1]
Derivative 10	HepG2, MCF-7, HCT-29	< 10	[1]
Derivative 13	HepG2, MCF-7, HCT-29	< 10	[1]
Derivative 15	HepG2, MCF-7, HCT-29	< 10	[1]

Enzyme Inhibition

Analogs of the 3-oxo-3,4-dihydro-2H-benzoxazine scaffold have been investigated as inhibitors of various enzymes. A notable example is the evaluation of 3-oxo-3,4-dihydro-2H-benzo[b][1][4]thiazine-6-carboxylic acid analogs, which are sulfur isosteres of the benzoxazine core, as inhibitors of dynamin GTPase.[5]

Screening of a compound library identified a 3-oxo-3,4-dihydro-2H-benzo[b][1][4]thiazine-6-carboxylic acid derivative (17j) with an IC50 value of $1.3 \pm 0.5 \mu\text{M}$ against dynamin.[5] This highlights the potential of this scaffold for developing potent enzyme inhibitors.

Antimicrobial and Other Biological Activities

The benzoxazine framework is associated with a broad spectrum of pharmacological activities. [4][6][7][8] Derivatives have been synthesized and evaluated for their antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as some *Candida* species.[4] [9] Additionally, some benzoxazine derivatives containing a thioxo group have demonstrated antimycobacterial activity.[10]

Other reported biological activities for this class of compounds include anti-inflammatory, analgesic, anticonvulsant, and antimalarial effects.[4][7][8][11]

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

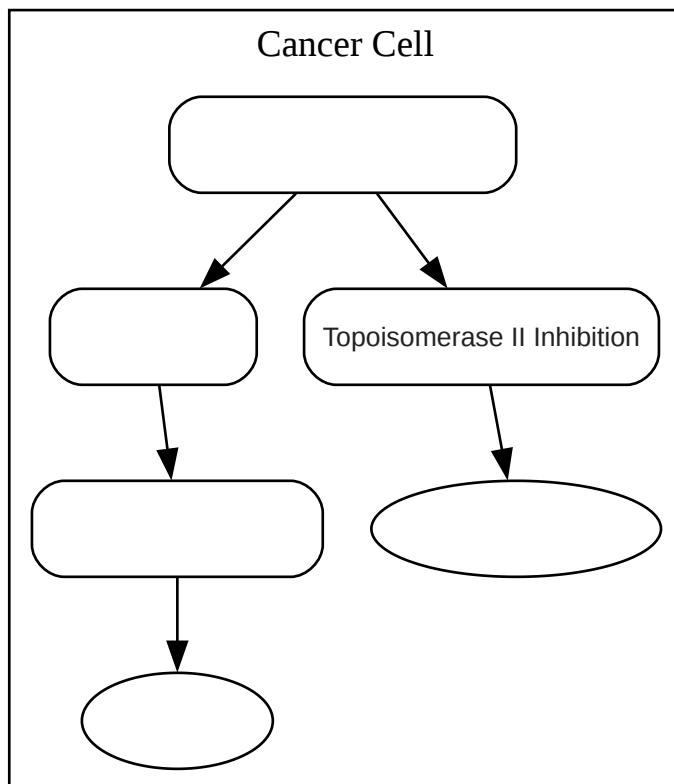
The antiproliferative activity of benzoxazine analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 10,000 cells/well and incubated to allow for attachment.[12]
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds.[12]
- **Incubation:** Following treatment, the plates are incubated for a specified period (e.g., 48 hours).
- **MTT Addition:** An MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[12] During this time, mitochondrial dehydrogenases in viable cells reduce the MTT to an insoluble formazan product.[12]
- **Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[12]
- **Absorbance Measurement:** The absorbance of the resulting colored solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Mechanisms of Action

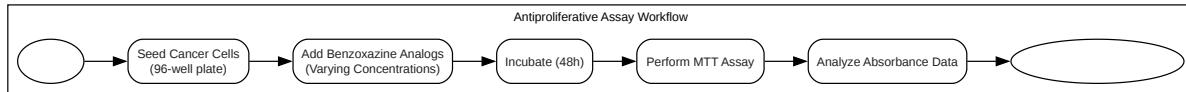
The anticancer activity of certain benzoxazinone derivatives is linked to their ability to induce apoptosis through the p53 and caspase-3 signaling pathways.



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Caption: Proposed mechanism of anticancer activity for benzoxazinone derivatives.

This diagram illustrates how these compounds can lead to cancer cell death through the activation of key apoptotic proteins and inhibition of enzymes essential for DNA replication.



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Caption: General workflow for determining the antiproliferative activity of test compounds.

This workflow outlines the key steps involved in the in vitro evaluation of the cytotoxic effects of the benzoxazine analogs against cancer cell lines.

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